molecular formula C12H6ClF4NO2 B1469767 Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate CAS No. 1384264-64-5

Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B1469767
CAS No.: 1384264-64-5
M. Wt: 307.63 g/mol
InChI Key: ZOKUQCDVBNMBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound with the molecular formula C12H6ClF4NO2. It is a quinoline derivative, characterized by the presence of chloro, fluoro, and trifluoromethyl groups.

Biochemical Analysis

Biochemical Properties

Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes, thereby affecting protein synthesis and cellular functions . Additionally, it impacts cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the specific target . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular responses. Toxicity studies have indicated that high doses of the compound can cause significant cellular damage and disrupt normal physiological functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while hydrolysis will produce the corresponding carboxylic acid .

Scientific Research Applications

Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate: Similar in structure but with different substituents.

    4-chloro-6-fluoro-2-(trifluoromethyl)quinoline: Lacks the ester group.

    6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate: Lacks the chloro group.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and fluoro groups, along with the trifluoromethyl group, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF4NO2/c1-20-11(19)8-9(13)6-4-5(14)2-3-7(6)18-10(8)12(15,16)17/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKUQCDVBNMBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)F)N=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate
Reactant of Route 4
Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate
Reactant of Route 5
Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.